tert-Butyl-methyldiethoxysilane

Description

Significance of Organosilanes in Advanced Materials Science and Synthetic Chemistry

Organosilanes are pivotal in materials science and synthetic chemistry due to their versatile properties and reactivity. mdpi.com In materials science, they are widely used to modify surfaces and improve the performance of coatings, adhesives, and composites. osti.govmdpi.com As coupling agents, they form a durable molecular bridge between inorganic materials (like glass or metals) and organic polymers, enhancing adhesion and structural integrity. mdpi.commdpi.com The hydrolysis and condensation of their alkoxy groups create stable siloxane (Si-O-Si) networks, which are fundamental to the sol-gel process for producing ceramics, glasses, and hybrid materials at mild temperatures. researchgate.netjournalcsij.comnih.gov These networks can impart properties such as water repellency, corrosion resistance, and improved mechanical strength to various substrates. mdpi.com

In the realm of synthetic chemistry, organosilanes serve multiple functions. They are frequently employed as protecting groups for sensitive functional groups like alcohols, a critical step in the multi-stage synthesis of complex organic molecules. silsource.com Furthermore, their chemical stability and low toxicity make them advantageous reagents in cross-coupling reactions, such as the Hiyama coupling, for the formation of new carbon-carbon bonds. researchgate.netsilsource.com Certain organosilanes also function as mild and selective reducing agents, offering an environmentally friendlier alternative to traditional tin-based reagents. silsource.com

The diverse applications of organosilanes are summarized in the table below.

| Application Area | Function | Examples of Organosilane Types |

| Materials Science | Adhesion Promoters / Coupling Agents | Amino-silanes, Epoxy-silanes |

| Crosslinkers for Polymers | Vinyl-silanes | |

| Surface Modifiers (e.g., for hydrophobicity) | Alkyl-silanes | |

| Precursors for Sol-Gel Materials | Alkoxysilanes (e.g., TEOS) | |

| Synthetic Chemistry | Protecting Groups | Silyl (B83357) chlorides (e.g., t-Butyldimethylsilyl chloride) |

| Cross-Coupling Reagents | Aryl-silanes, Vinyl-silanes | |

| Reducing Agents | Hydrosilanes (e.g., Triethylsilane) |

Structural Characteristics of tert-Butyl-methyldiethoxysilane within the Context of Alkoxysilanes

Alkoxysilanes are a subclass of organosilanes defined by a central silicon atom bonded to one or more alkoxy (-OR) groups. nih.gov These alkoxy groups are hydrolyzable, meaning they can react with water to form silanol (B1196071) (Si-OH) groups. journalcsij.comnih.gov These highly reactive silanols subsequently undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, the backbone of silicone polymers and silica (B1680970) networks. mdpi.comosti.govjournalcsij.com

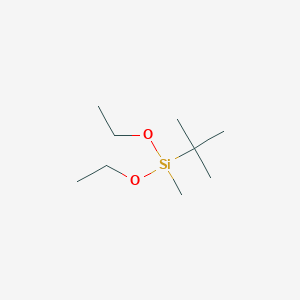

This compound fits squarely within this structural class. Its molecule consists of:

A central silicon (Si) atom.

One tert-butyl group [-C(CH₃)₃]: A bulky, non-hydrolyzable alkyl group.

One methyl group (-CH₃): A small, non-hydrolyzable alkyl group.

Two ethoxy groups (-OCH₂CH₃): These are the hydrolyzable functional groups that enable the molecule to participate in sol-gel chemistry and surface binding.

The most significant structural feature of this molecule is the presence of the sterically bulky tert-butyl group attached directly to the silicon atom. This large group physically obstructs access to the silicon center, a phenomenon known as steric hindrance. This hindrance profoundly influences the molecule's reactivity, particularly the rate at which its ethoxy groups can be hydrolyzed, when compared to less hindered alkoxysilanes like tetraethyl orthosilicate (TEOS).

Below is a table detailing key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₂₂O₂Si |

| Molecular Weight | 190.36 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 167-168 °C |

| Density | 0.84 g/mL at 25 °C |

Overview of Key Research Avenues for this compound

Research involving this compound and structurally similar compounds primarily leverages the significant steric hindrance imparted by the tert-butyl group to control reaction kinetics and material properties.

Control of Sol-Gel Reaction Kinetics: The sol-gel process involves the hydrolysis and subsequent condensation of alkoxysilane precursors. researchgate.net The rate of these reactions dictates the structure of the final material. Research has shown that bulky alkyl substituents, like the tert-butyl group, dramatically slow down the self-condensation process. silsource.com In studies using closely related compounds like t-butyltriethoxysilane, the steric hindrance was so significant that it prevented the formation of a monolithic gel under conditions where less hindered monomers readily gelled. osti.gov Instead of a cross-linked network, the reaction resulted in the formation of soluble polymers or precipitates due to phase separation of oligomers from the solution before gelation could occur. osti.gov This characteristic makes this compound a valuable tool for fundamental research into sol-gel mechanisms, allowing for the isolation and study of intermediate oligomeric species.

Use as a Co-precursor for Hybrid Materials: While its self-condensation is slow, this compound can be used as a co-precursor with other, more reactive alkoxysilanes like TEOS. In this role, it acts as a modifying agent. By incorporating the bulky, non-reactive tert-butyl and methyl groups into a growing silica network, researchers can systematically alter the properties of the final material. This approach is used to:

Create Porous Materials: The presence of the bulky organic groups can act as a template, leading to the formation of pores within the silica structure after the material is formed.

Tune Hydrophobicity: The non-polar tert-butyl groups, when incorporated at the surface of a material or within a coating, can significantly increase its water-repelling (hydrophobic) properties. silsource.com

Surface Modification: A key application of organosilanes is the modification of surfaces to alter their chemical and physical properties. This compound can be used to create a self-assembled monolayer on hydroxyl-rich surfaces like glass or metal oxides. The two ethoxy groups can react with the surface hydroxyls to form covalent Si-O-Substrate bonds, anchoring the molecule to the surface. The non-hydrolyzable tert-butyl and methyl groups then orient away from the surface, creating a new interface with low surface energy and increased hydrophobicity. The bulkiness of the tert-butyl group can also influence the packing density of the monolayer, creating a surface with a unique nanoscale texture.

Structure

3D Structure

Properties

Molecular Formula |

C9H22O2Si |

|---|---|

Molecular Weight |

190.35 g/mol |

IUPAC Name |

tert-butyl-diethoxy-methylsilane |

InChI |

InChI=1S/C9H22O2Si/c1-7-10-12(6,11-8-2)9(3,4)5/h7-8H2,1-6H3 |

InChI Key |

JHVNMGWNEQGGDU-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(C(C)(C)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Methyldiethoxysilane

Direct Synthesis Approaches and Optimization Strategies

The most straightforward method for synthesizing tert-butyl-methyldiethoxysilane involves the creation of a new carbon-silicon bond, typically through the reaction of an organometallic reagent with a suitable halosilane or alkoxysilane precursor.

Alkylation and Halosilane Precursors

A primary and well-established method for forming the silicon-carbon bond in this compound is through a Grignard reaction. This approach involves the reaction of a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, with a methyldiethoxychlorosilane (B8478848) precursor. The nucleophilic tert-butyl group from the Grignard reagent displaces the chloride on the silicon atom, yielding the desired product. thieme-connect.de

The precursor, methyldiethoxychlorosilane, can be synthesized by the selective alcoholysis of methyldichlorosilane (B44661) with ethanol (B145695). Careful control of the stoichiometry and reaction conditions is crucial to favor the formation of the monochloro-substituted silane (B1218182) over the fully substituted diethoxide.

An alternative, though less common, direct approach is the reaction of tert-butyllithium (B1211817) with methyldiethoxychlorosilane. While organolithium reagents are generally more reactive than their Grignard counterparts, they are also more hazardous and require stringent anhydrous and inert atmosphere conditions. researchgate.net

Control of Reaction Stoichiometry and Conditions for Targeted Product Formation

Optimizing the Grignard reaction is critical for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters that require careful control include:

Solvent: The choice of solvent is crucial for the formation and stability of the Grignard reagent. Anhydrous ethers such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used. google.com For greener alternatives, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has shown comparable or even superior performance in some Grignard reactions. thieme-connect.de

Temperature: Grignard reactions are exothermic and require careful temperature control to prevent side reactions, such as Wurtz coupling. researchgate.net The reaction is typically initiated at a low temperature and then allowed to proceed at a controlled rate.

Addition Rate: The slow, controlled addition of the Grignard reagent to the chlorosilane precursor is essential to maintain a manageable reaction temperature and prevent localized high concentrations that can lead to byproduct formation. mdpi.com

Stoichiometry: A slight excess of the Grignard reagent may be employed to ensure the complete conversion of the chlorosilane precursor. ub.edu

| Parameter | Condition | Rationale |

| Grignard Reagent | tert-Butylmagnesium chloride | Readily available and effective for introducing the tert-butyl group. albemarle.com |

| Precursor | Methyldiethoxychlorosilane | Provides the required methyl and diethoxy groups on the silicon atom. |

| Solvent | Anhydrous THF or 2-MeTHF | Ensures stability of the Grignard reagent and facilitates the reaction. thieme-connect.degoogle.com |

| Temperature | 0°C to room temperature | Controls the exothermic reaction and minimizes side products. nii.ac.jp |

| Addition | Slow, dropwise | Prevents localized overheating and improves selectivity. mdpi.com |

| Work-up | Aqueous ammonium (B1175870) chloride | Quenches the reaction and removes magnesium salts. orgsyn.org |

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods offer alternative routes to this compound, often starting from more readily available or structurally different organosilanes. These pathways rely on the principle of functional group interconversion. ub.edufiveable.me

One potential indirect route is transesterification . If a related compound, such as tert-butyl-dimethoxysilane, were available, it could undergo transesterification with ethanol in the presence of an acid or base catalyst to replace the methoxy (B1213986) groups with ethoxy groups. The efficiency of this reaction would depend on the relative reactivity of the alkoxy groups and the ability to shift the equilibrium towards the desired product, often by removing the methanol (B129727) byproduct. researchgate.netwur.nl

Another conceptual indirect pathway is hydrosilylation . This involves the addition of a silicon-hydride bond across a double bond. In this case, the reaction of methyldiethoxysilane with isobutene, catalyzed by a transition metal complex (e.g., platinum-based catalysts), could theoretically form this compound. However, the regioselectivity of this reaction would need to be carefully controlled to ensure the silicon atom adds to the less substituted carbon of the double bond. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key considerations include:

Atom Economy: The Grignard reaction, when optimized, can have a relatively high atom economy as most atoms from the reactants are incorporated into the final product and a simple salt byproduct. routledge.com

Use of Safer Solvents: Replacing traditional ether solvents with greener alternatives like 2-MeTHF reduces hazards and environmental impact. thieme-connect.de

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and reducing the need for lengthy refluxing can decrease energy consumption.

Catalysis: While the Grignard reaction itself is not catalytic, the use of catalytic methods in precursor synthesis or in alternative pathways like hydrosilylation can lead to greener processes. albemarle.com

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimizing reactions to minimize byproduct formation. |

| Atom Economy | The Grignard reaction is inherently more atom-economical than many other synthetic methods. routledge.com |

| Less Hazardous Chemical Syntheses | Utilizing less toxic and reactive precursors and reagents where possible. |

| Designing Safer Chemicals | The final product itself is not the primary focus here, but the synthetic route to it. |

| Safer Solvents and Auxiliaries | Employing greener solvents like 2-MeTHF instead of THF or diethyl ether. thieme-connect.de |

| Design for Energy Efficiency | Conducting reactions at or near ambient temperature to reduce energy consumption. |

| Use of Renewable Feedstocks | Using solvents like 2-MeTHF derived from renewable sources. thieme-connect.de |

| Reduce Derivatives | Direct synthesis methods are preferred over multi-step routes involving protecting groups. |

| Catalysis | Exploring catalytic routes like hydrosilylation as alternatives to stoichiometric reactions. albemarle.com |

Scale-Up Considerations for Laboratory to Industrial Production (Conceptual Framework)

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges that require a conceptual framework for successful implementation. google.com

Heat Management: The exothermic nature of the Grignard reaction is a major safety concern during scale-up. organic-chemistry.org Continuous flow reactors or well-designed batch reactors with efficient cooling systems are necessary to manage the heat generated and prevent runaway reactions. routledge.com

Mass Transfer: Ensuring efficient mixing of the heterogeneous reaction mixture (magnesium, solvent, and reagents) is critical for consistent reaction rates and yields. gelest.com

Process Analytical Technology (PAT): Implementing real-time monitoring techniques, such as in-situ FTIR spectroscopy, can provide valuable data on reaction initiation, progress, and endpoint, leading to improved process control and safety. mt.compharmoutsourcing.comamericanpharmaceuticalreview.comagcbio.com

Continuous Processing: Shifting from batch to continuous manufacturing can offer significant advantages in terms of safety, consistency, and efficiency for Grignard reactions. thieme-connect.defiveable.me Continuous stirred-tank reactors (CSTRs) or packed-bed reactors can be employed. gelest.com

Downstream Processing: The purification of the final product to remove unreacted starting materials, byproducts, and solvent needs to be efficient and scalable. Distillation is a likely method for this compound.

| Challenge | Mitigation Strategy |

| Exothermic Reaction | Use of continuous flow reactors, efficient cooling systems, and careful control of addition rates. routledge.comorganic-chemistry.org |

| Heterogeneous Mixture | High-torque agitation, appropriate reactor design to ensure good solid-liquid mixing. gelest.com |

| Grignard Reagent Initiation | Use of activators (e.g., iodine), pre-synthesized Grignard reagent, and PAT for real-time monitoring. google.comresearchgate.net |

| Solvent Handling | Use of closed systems, solvent recovery and recycling to minimize emissions and waste. |

| Product Purification | Development of an efficient and scalable distillation process. |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Methyldiethoxysilane

Hydrolysis and Condensation Kinetics and Thermodynamics

The hydrolysis of tert-butyl-methyldiethoxysilane involves the cleavage of its silicon-oxygen bonds by water, leading to the formation of silanols. This is often followed by condensation, where the newly formed silanols react with each other or with remaining alkoxysilanes to form siloxane bridges (-Si-O-Si-).

Influence of Catalysts (Acidic and Basic) on Hydrolytic Stability

The rate of hydrolysis of alkoxysilanes like this compound is significantly influenced by the presence of catalysts.

Basic Catalysis: Under basic conditions, the reaction typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. For some organosilanes, the hydrolysis reaction is exothermic in an alkaline medium, while it is endothermic in an acidic medium, depending on the catalyst concentration. researchgate.net The rate of hydrolysis can be significantly slower in the absence of a catalyst. For instance, a 1% solution of γ-glycidoxypropyltrimethoxysilane in 95% ethanol (B145695) and 4% water was found to hydrolyze at an extremely low rate without a catalyst. researchgate.net

The choice of catalyst can have a profound impact on the reaction kinetics. For example, in the hydrolysis of γ-gylcidoxypropyltrimethoxysilane, certain metal acetylacetonates (B15086760) and alkyl tin esters were found to be effective catalysts. researchgate.net

Steric and Electronic Effects of the tert-Butyl Group on Silanol (B1196071) Formation

The bulky tert-butyl group on the silicon atom in this compound exerts significant steric hindrance. This steric bulk impedes the approach of nucleophiles, such as water or hydroxide ions, to the silicon center, thereby slowing down the rate of hydrolysis and subsequent silanol formation. This effect is a key determinant of the compound's hydrolytic stability. lookchem.com

Condensation Mechanisms: Siloxane Bond Formation Pathways

The condensation of silanols, formed from the hydrolysis of this compound, leads to the formation of siloxane bonds and is a critical step in the formation of polysiloxane materials. This process can occur through several pathways.

Under acidic conditions, the condensation is often a set of equilibrium reactions. nih.gov The mechanism involves the protonation of a silanol group, followed by nucleophilic attack by another silanol molecule, leading to the elimination of a water molecule and the formation of a siloxane bridge.

Under basic conditions, a silanol can be deprotonated to form a silanolate anion. This anion then acts as a potent nucleophile, attacking another silanol or an unreacted alkoxysilane to form the siloxane bond.

The structure of the resulting polysiloxane (e.g., linear, cyclic, or networked) is highly dependent on the reaction conditions and the nature of the substituents on the silicon atom. nih.gov

Silylation Reactions Involving this compound

Silylation is the process of introducing a silyl (B83357) group onto a molecule, typically to protect a functional group or to modify the properties of the molecule. This compound can be used as a silylating agent, although its bulky tert-butyl group can influence the selectivity of the reaction. For instance, di-tert-butylchlorosilane (B1588140) can be used for the one-pot silylation of the internal hydroxy group of a 1,2-alkanediol, with selectivity arising from the kinetically controlled ring cleavage of a cyclic silyl ether intermediate. tudublin.ie

Transesterification and Alcoholysis Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of this compound, this would involve the reaction with an alcohol to replace one or both of the ethoxy groups. This reaction can be catalyzed by acids or bases. masterorganicchemistry.com

For example, the transesterification of methyl esters with potassium tert-butoxide in diethyl ether has been shown to be an efficient process at ambient temperature. researchgate.net Similarly, lanthanum(III) complexes have been used to catalyze the transesterification of various esters with primary, secondary, and tertiary alcohols. researchgate.net Supercritical conditions using alcohols like ethanol and butanol have also been employed for the transesterification of triglycerides. mdpi.com The use of a co-solvent like tert-butyl alcohol can enhance the solubility of reactants and significantly reduce reaction times in transesterification processes. researchgate.net

Silicon-Carbon Bond Stability and Reactivity Under Various Conditions

The silicon-carbon (Si-C) bond is generally stable. The industrial synthesis of compounds with Si-CH3 bonds, such as in the Müller-Rochow process, requires harsh conditions (300 °C, 3 bar) and catalysis. nih.gov In the environment, the degradation of organosiloxanes typically involves the hydrolysis of Si-O bonds or the oxidative cleavage of Si-C bonds. nih.gov

The electronegativity difference between silicon (1.90) and carbon (2.55) results in a polar Si-C bond. nih.gov The stability of this bond can be influenced by the other substituents on the silicon atom and the reaction conditions. For instance, the cleavage of the C-O bond in tert-butyl esters and ethers can be achieved using catalyst systems like PdCl2 with 1,1,3,3-tetramethyldisiloxane. researchgate.net

Applications of Tert Butyl Methyldiethoxysilane in Advanced Materials Science

Integration into Sol-Gel Systems for Hybrid Material Synthesis

The sol-gel process is a versatile method for creating solid materials from small molecules. mdpi.com It involves the conversion of a solution (sol) into a gel-like network, which can then be dried to produce a solid material. Organically modified silanes, such as tert-butyl-methyldiethoxysilane, are frequently incorporated into sol-gel systems to create organic-inorganic hybrid materials that combine the properties of both organic polymers and inorganic glasses. nih.govresearchgate.net

In the sol-gel process, this compound can act as both a network former and a network modifier. The two ethoxy groups are hydrolyzable, meaning they can react with water to form silanol (B1196071) (Si-OH) groups. These silanol groups can then undergo condensation reactions with other silanol groups to form a stable, three-dimensional siloxane (Si-O-Si) network, which is the backbone of the inorganic component of the material. nih.gov

The non-hydrolyzable tert-butyl and methyl groups, on the other hand, act as network modifiers. The bulky tert-butyl group, in particular, introduces significant steric hindrance, which can influence the rate of hydrolysis and condensation reactions. This steric hindrance can prevent the close packing of the siloxane chains, leading to a more open and porous network structure. researchgate.net The presence of these organic groups also imparts a degree of organic character to the final material, influencing properties such as flexibility and hydrophobicity.

The integration of this compound into a sol-gel formulation with other silicon alkoxides, such as tetraethoxysilane (TEOS), leads to the formation of organic-inorganic hybrid gels. mdpi.com These gels consist of an inorganic silica (B1680970) network that is covalently bonded to the organic tert-butyl and methyl groups. The properties of these hybrid materials are intermediate between those of purely inorganic silica gels and organic polymers. nih.gov

Upon drying, the solvent is removed from the gel network to produce a xerogel. The characteristics of the resulting xerogel are highly dependent on the precursors and the synthesis conditions. mdpi.com The incorporation of this compound can lead to xerogels with enhanced mechanical properties and improved elasticity compared to purely inorganic silica xerogels. nih.gov

A key advantage of the sol-gel process is the ability to tailor the properties of the final material by adjusting the ratio of the different precursors. mdpi.comnih.gov In the case of systems containing this compound and a tetra-functional silane (B1218182) like TEOS, varying their molar ratio allows for precise control over the material's properties.

Increasing the proportion of this compound generally leads to a more flexible and hydrophobic material due to the increased organic content. Conversely, a higher proportion of TEOS results in a more rigid and hydrophilic material with a higher degree of cross-linking. This tunability allows for the design of materials with specific properties tailored for a wide range of applications.

Table 1: Effect of Precursor Ratio on Material Properties

| Precursor System | Property | Observation |

| TEOS / this compound | Mechanical Strength | Increasing TEOS content generally increases hardness and modulus. |

| TEOS / this compound | Hydrophobicity | Increasing this compound content increases the water contact angle. |

| TEOS / this compound | Porosity | The bulky tert-butyl group can lead to increased porosity. |

This table provides a generalized summary of expected trends. Actual results can vary based on specific processing conditions.

Surface Modification and Functionalization Strategies

The ability of this compound to react with hydroxyl groups on various surfaces makes it a valuable tool for surface modification and functionalization. nih.gov This process can be used to alter the surface chemistry of a material, thereby changing its properties, such as adhesion and wettability.

Organosilanes are widely utilized to enhance the adhesion between organic and inorganic materials. zenodo.org In the context of adhesives and coatings, this compound can be used to promote adhesion at the interface between a substrate and a polymer coating. The ethoxy groups can hydrolyze and react with hydroxyl groups on the surface of an inorganic substrate (like glass or metal oxides), forming strong covalent bonds. zenodo.org The organic tert-butyl and methyl groups can then interact with the organic polymer matrix of the adhesive or coating, creating a durable interfacial bridge. This improved adhesion is critical for the long-term performance and reliability of many composite materials and coated products. researchgate.net

The presence of the nonpolar tert-butyl and methyl groups makes this compound an effective reagent for creating hydrophobic surfaces. When applied to a hydrophilic surface containing hydroxyl groups, the silane reacts to form a covalently bonded monolayer. The bulky, nonpolar tert-butyl groups orient away from the surface, creating a low-energy surface that repels water. gelest.com

This principle is used to develop hydrophobic coatings for a variety of applications, including water-repellent textiles, anti-fouling surfaces, and moisture-resistant electronic components. google.comresearchgate.net The degree of hydrophobicity can be controlled by factors such as the concentration of the silane solution and the reaction conditions.

Table 2: Research Findings on Hydrophobic Coatings

| Precursor System | Substrate | Water Contact Angle | Key Finding |

| Methyltrimethoxysilane / Diethoxydimethylsilane (B1329274) mdpi.com | Aluminum Alloy | ~95-102° | Incorporation of diethoxydimethylsilane improved hydrophobic properties. mdpi.com |

| Tetraethoxysilane / Diethoxydimethylsilane mdpi.com | Not Specified | >100° | Both TEOS and DEDMS-based coatings showed promising hydrophobicity. mdpi.com |

| Alkyl Silane-Modified Nanosilica mdpi.com | Various | Superhydrophobic | Long-chain alkyl silanes induced steric hindrance, leading to superhydrophobic surfaces. mdpi.com |

This table highlights relevant research on similar silane systems to illustrate the principles of generating hydrophobic surfaces.

Grafting to and Grafting from Approaches on Diverse Substrates

The surface modification of materials through the covalent attachment of polymer chains is a critical strategy in advanced materials science for tailoring surface properties. Two primary methodologies are employed for this purpose: the "grafting to" and "grafting from" approaches. This compound, with its reactive ethoxy groups and sterically significant tert-butyl group, can play a role in these techniques, particularly in the functionalization of substrates to facilitate polymer grafting.

The "grafting to" method involves the attachment of pre-synthesized polymer chains with reactive end-groups to a substrate. For this to occur, the substrate surface must first be functionalized with complementary reactive sites. This is where this compound can be utilized. The diethoxy functionality of the silane allows it to react with hydroxyl groups present on the surfaces of various substrates, such as silica, glass, and metal oxides. This reaction forms stable siloxane bonds, effectively anchoring the silane to the surface. The methyl and tert-butyl groups then form a new surface layer. While not providing a direct anchor for most pre-synthesized polymers, the modification alters the surface energy and can be a precursor step for further functionalization if the silane itself is modified.

The "grafting from" approach, also known as surface-initiated polymerization, involves the immobilization of an initiator on the substrate surface, from which polymer chains are then grown. This method allows for the formation of dense, uniform polymer brushes. This compound can be used to create a hydrophobic and sterically hindered surface environment. While not an initiator itself, its application can be a preliminary step to control the spacing and environment of subsequently attached initiator molecules. The bulky tert-butyl group can influence the packing of these initiators, which in turn affects the density of the resulting polymer brushes.

The choice between "grafting to" and "grafting from" depends on the desired properties of the final material. "Grafting to" is simpler in terms of polymer synthesis but often results in lower grafting densities due to the steric hindrance of the polymer coils preventing further attachment. Conversely, "grafting from" can achieve much higher grafting densities, leading to the formation of polymer brushes that can dramatically alter the surface properties.

The role of this compound in these processes is primarily to modify the substrate surface chemistry. The hydrolysis of the ethoxy groups to silanols is the first step, followed by condensation with surface hydroxyls. The presence of the bulky tert-butyl group is known to favor the formation of stable monomeric silanols, which can influence the kinetics and uniformity of the surface modification. bldpharm.com

Table 1: Comparison of "Grafting to" and "Grafting from" Approaches

| Feature | "Grafting to" | "Grafting from" |

| Process | Pre-synthesized polymers are attached to the substrate. | Polymer chains are grown from initiators immobilized on the substrate. |

| Grafting Density | Typically lower due to steric hindrance. | Can achieve high grafting densities (polymer brushes). |

| Polymer Characterization | Polymer can be fully characterized before grafting. | Characterization of grafted polymers is more complex. |

| Film Thickness | Limited by the size of the pre-synthesized polymer. | Can be precisely controlled by polymerization conditions. |

Role in Polymer Science and Composite Material Development

This compound serves as a versatile molecule in polymer science and the development of composite materials, primarily due to its ability to act as a cross-linking agent, a compatibilizer, and a precursor for silicon-based polymers.

Cross-linking Agent in Polymer Networks

Cross-linking is a critical process in polymer chemistry that involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network. This network structure enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. Alkoxysilanes, such as this compound, are commonly used as cross-linking agents, particularly in condensation-curing silicone elastomers. kennesaw.edusigmaaldrich.com

The cross-linking mechanism involves the hydrolysis of the ethoxy groups in the presence of moisture to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl-terminated polymer chains, such as hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS), or with each other, releasing ethanol (B145695) and water as byproducts and forming stable siloxane (Si-O-Si) bridges between the polymer chains.

Compatibilization of Organic and Inorganic Phases in Composites

Composite materials, which combine an organic polymer matrix with an inorganic filler, often suffer from poor compatibility between the two phases due to their different surface energies. This can lead to weak interfacial adhesion, resulting in poor mechanical properties. Silane coupling agents are widely used to address this issue by forming a chemical bridge between the organic and inorganic components. alzchem.comsigmaaldrich.com

Precursor for Silsesquioxane Synthesis and Related Polymerization Mechanisms

Silsesquioxanes are a class of organosilicon compounds with the general formula (RSiO1.5)n, where R is a hydrogen or an organic group. They exist in various structures, including random, ladder, and cage-like polyhedral oligomeric silsesquioxanes (POSS). These materials have gained significant attention due to their unique hybrid organic-inorganic nature, which imparts properties such as high thermal stability, mechanical strength, and dielectric performance. kennesaw.educhemicalbook.comsigmaaldrich.com

Trifunctional organosilanes are the primary precursors for the synthesis of silsesquioxanes through hydrolysis and condensation reactions. While this compound is a difunctional silane, it can be incorporated into silsesquioxane-like structures or used to modify silsesquioxane resins. Its hydrolysis and co-condensation with trifunctional silanes can introduce linear units into the silsesquioxane network, thereby modifying the final structure and properties of the resulting polymer. The bulky tert-butyl group can influence the spatial arrangement of the polymer chains, potentially leading to materials with altered solubility, processability, and final morphology. The synthesis of functionalized silsesquioxanes is an active area of research, with applications in areas like low-dielectric constant materials and high-performance coatings. sigmaaldrich.com

Catalytic Applications and Catalyst Support Development

The immobilization of homogeneous catalysts onto solid supports is a key area of research aimed at combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Siloxane frameworks, derived from organosilanes, provide a versatile platform for catalyst immobilization.

Immobilization of Catalytically Active Species on Siloxane Frameworks

Siloxane frameworks, often in the form of silica or polysiloxane resins, can be functionalized to anchor catalytically active species. The process typically involves modifying the surface of the support with an organosilane that has a functional group capable of binding to a metal complex or an organocatalyst.

While this compound itself does not possess a typical functional group for direct catalyst attachment (like an amino or thiol group), it can be used to modify the surface properties of the support material prior to or in conjunction with the immobilization of the catalyst. For instance, it can be used to control the hydrophobicity and surface area of a silica support. By co-condensing this compound with a functionalized silane, it is possible to tune the environment around the catalytic sites. The steric bulk of the tert-butyl group can create pockets or channels that may influence the access of reactants to the active sites, potentially affecting the selectivity of the catalytic reaction.

Furthermore, the formation of a siloxane network through the hydrolysis and condensation of this compound can be used to physically entrap catalyst molecules. This "ship-in-a-bottle" approach can prevent the leaching of the catalyst while still allowing small reactant and product molecules to diffuse in and out of the porous structure. chemicalbook.comereztech.com The choice of the silane precursor is critical in determining the porosity and stability of the resulting siloxane matrix.

Design of Heterogeneous Catalysts Utilizing this compound Derived Supports

The design of heterogeneous catalysts is a cornerstone of modern chemical synthesis, enabling efficient and environmentally benign industrial processes. The performance of these catalysts is intrinsically linked to the properties of their support materials. An ideal support should possess high surface area, tunable porosity, and thermal stability, and allow for the controlled dispersion of active catalytic sites. Porous materials like silica and silica-alumina are frequently employed as catalyst supports due to these characteristics. mdpi.commdpi.com The surface of these materials can be chemically modified to fine-tune their catalytic properties.

One such modification strategy involves the use of organosilanes to functionalize the surface hydroxyl groups of the support. This compound is a valuable reagent in this context. Its methyldiethoxysilyl group can react with the silanol groups on the surface of silica or other metal oxides, forming stable covalent bonds. This process allows for the introduction of the tert-butyl group onto the catalyst support surface.

The synthesis of such modified supports typically involves the reaction of the support material (e.g., silica gel) with this compound in an appropriate solvent, often at elevated temperatures to drive the reaction to completion. The degree of surface coverage can be controlled by varying the reaction conditions, such as the concentration of the silane and the reaction time.

A key area of application for such catalysts is in acid-catalyzed reactions. For instance, in the tert-butylation of phenol, the acidity and pore structure of the catalyst are crucial for high conversion and selectivity. mdpi.com While studies have explored various solid acid catalysts like zeolites and mesoporous aluminosilicates, the precise tuning of the catalyst surface with bulky groups like tert-butyl can offer an additional level of control over the reaction. mdpi.com

Below is a representative table illustrating how the properties of a silica support might change upon modification with this compound.

| Property | Unmodified Silica Support | This compound Modified Silica Support |

| Surface Area (m²/g) | 300-500 | 200-400 |

| Pore Volume (cm³/g) | 0.8-1.2 | 0.6-1.0 |

| Surface Functionality | Hydrophilic (-OH groups) | Hydrophobic (tert-butyl groups) |

| Potential Catalytic Application | General purpose support | Shape-selective catalysis, reactions involving non-polar reactants |

This table is illustrative and the exact values can vary based on the specific silica source and modification conditions.

Influence of Steric Hindrance from the tert-Butyl Group on Catalytic Selectivity

The introduction of the bulky tert-butyl group onto a catalyst support via this compound has a profound impact on the steric environment around the active catalytic sites. This steric hindrance can be strategically exploited to control the selectivity of a catalytic reaction, a concept known as shape selectivity. unt.edu

The tert-butyl groups act as "gatekeepers" at the entrance of the catalyst's pores or in the vicinity of the active sites. This steric bulk can prevent larger reactant molecules from accessing the active sites, while allowing smaller molecules to react. This principle is particularly valuable in reactions where multiple products can be formed from a single set of reactants.

For example, in the alkylation of aromatic compounds, a common industrial process, a mixture of ortho, meta, and para isomers is often produced. By modifying the catalyst support with this compound, it is possible to preferentially form the less sterically hindered para isomer. The bulky tert-butyl groups on the catalyst surface would create a tortuous path for the reactants, and the transition state leading to the more compact para product would be favored over the bulkier transition states for the ortho and meta products.

Research has shown that in reactions like the tert-butylation of cresols, steric hindrance plays a significant role in product distribution. For instance, increasing the concentration of tert-butyl alcohol can lead to a decrease in the conversion of the cresol (B1669610) and the selectivity towards the major product due to the steric hindrance of the tert-butyl group. researchgate.net This highlights the delicate balance that must be achieved in catalyst design.

The following table presents hypothetical data illustrating the effect of a this compound-modified catalyst on the selectivity of a model aromatic alkylation reaction.

| Catalyst | Reactant Conversion (%) | Product Selectivity (%) |

| ortho-isomer | ||

| Unmodified Silica-Alumina | 85 | 35 |

| This compound Modified Silica-Alumina | 75 | 10 |

This data is hypothetical and serves to illustrate the potential impact of the tert-butyl group on catalytic selectivity.

The ability to control selectivity is of paramount importance in the chemical industry, as it reduces the need for costly separation processes and minimizes the formation of unwanted byproducts. The use of this compound in the design of heterogeneous catalysts provides a powerful tool for achieving this goal.

Advanced Spectroscopic and Characterization Techniques in Tert Butyl Methyldiethoxysilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of tert-butyl-methyldiethoxysilane. It allows for the precise mapping of the molecular framework and the real-time observation of chemical transformations.

¹H, ¹³C, and ²⁹Si NMR for Probing Molecular Architecture and Reaction Progress

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR are fundamental in defining the structure of this compound. Each nucleus provides a unique perspective on the molecule's electronic environment and connectivity.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different proton environments within the molecule. The tert-butyl group exhibits a sharp singlet, while the methyl and ethoxy groups show distinct resonances, often with coupling patterns that reveal their proximity to one another.

²⁹Si NMR: As the central atom in the molecule, the silicon-29 nucleus offers direct insight into the silicon environment. The chemical shift of the ²⁹Si signal is sensitive to the nature of the substituents attached to the silicon atom and can be used to monitor changes during reactions such as hydrolysis and condensation.

These NMR techniques are invaluable for monitoring the progress of reactions involving this compound. For instance, during the formation of silsesquioxanes or other hybrid materials, changes in the chemical shifts and signal intensities in the ¹H, ¹³C, and especially the ²⁹Si NMR spectra can be used to track the consumption of the starting material and the formation of new Si-O-Si linkages.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Si-C(CH₃)₃ | ~0.95 (s, 9H) | ~17.5 |

| Si-CH₃ | ~0.05 (s, 3H) | ~-6.0 |

| O-CH₂CH₃ | ~3.70 (q, 4H) | ~58.0 |

| O-CH₂CH₃ | ~1.20 (t, 6H) | ~18.0 |

s = singlet, q = quartet, t = triplet. Chemical shifts are approximate and can vary depending on the solvent and concentration.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further clarity on the molecular structure by revealing correlations between different nuclei.

COSY: A ¹H-¹H COSY experiment on this compound would show cross-peaks between the protons of the ethoxy group's methylene (B1212753) (CH₂) and methyl (CH₃) protons, confirming their scalar coupling and connectivity.

HSQC: An HSQC spectrum correlates the signals of directly attached protons and carbons. For this compound, this technique would link the proton signals of the tert-butyl, methyl, and ethoxy groups to their corresponding carbon signals, providing unambiguous assignments.

These advanced NMR methods are crucial for confirming the precise atomic connectivity and can also provide insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound and for monitoring their transformations during chemical reactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the various vibrational modes of its functional groups. Key absorptions include Si-O-C stretching, C-H stretching and bending, and Si-C stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Si-O-C and Si-C bonds often give rise to strong and easily identifiable Raman signals.

Both techniques are highly effective for monitoring the hydrolysis and condensation of this compound. The disappearance of the Si-O-C bands and the appearance of broad Si-O-H and Si-O-Si absorption bands are clear indicators of the reaction's progress.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H stretch | 2970-2870 | 2970-2870 |

| C-H bend | 1470-1365 | 1470-1365 |

| Si-O-C stretch | 1100-1070 | 1100-1070 |

| Si-C stretch | 800-750 | 800-750 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can provide valuable structural information. Upon ionization, the molecule undergoes characteristic fragmentation, with the loss of alkyl and alkoxy groups being common pathways. The resulting mass spectrum serves as a molecular fingerprint, confirming the identity and purity of the compound.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization of Derived Materials

When this compound is used as a precursor in the synthesis of materials, such as silica-based nanoparticles or hybrid organic-inorganic coatings, electron microscopy techniques become indispensable for characterizing the morphology and nanostructure of the resulting products.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials derived from this compound. It can reveal information about particle size, shape, and aggregation.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of the internal structure of the derived materials. It can be used to examine the porosity, crystal structure, and the distribution of different phases within a composite material.

X-ray Scattering Techniques (SAXS, WAXS) for Probing Mesoscale and Atomic Order in Hybrid Systems

X-ray scattering techniques are employed to investigate the structure of materials derived from this compound over a range of length scales.

Small-Angle X-ray Scattering (SAXS): SAXS is used to probe the structure at the mesoscale (typically 1-100 nm). In the context of materials synthesized from this compound, SAXS can provide information on the size, shape, and arrangement of pores or nanoparticles.

Wide-Angle X-ray Scattering (WAXS): WAXS provides information about the atomic-scale order within a material. It can be used to determine the degree of crystallinity and to identify the crystal structure of any crystalline phases present in the hybrid systems.

Together, these advanced spectroscopic and characterization techniques provide a comprehensive toolkit for the in-depth study of this compound and the materials derived from it, enabling a detailed understanding of their structure, properties, and performance.

Thermal Analysis (TGA, DSC) for Monitoring Polymerization and Material Transformations

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and phase behavior of polymers and materials modified with this compound. These methods can monitor the extent of polymerization, the effect of the silane (B1218182) on the thermal properties of a polymer matrix, and subsequent material transformations.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.net For materials incorporating this compound, TGA can be used to study the progress of the condensation reaction of the ethoxy groups. During polymerization, the hydrolysis and condensation of the diethoxysilane (B101294) moieties will result in the release of ethanol (B145695) and water, leading to a corresponding weight loss that can be monitored. The thermal stability of the resulting polysiloxane or silane-grafted polymer can also be assessed. The bulky tert-butyl group is expected to influence the thermal stability of the resulting polymer.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. google.com This technique is instrumental in identifying thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymeric materials. researchgate.netmdpi.com The incorporation of this compound into a polymer matrix is expected to alter its thermal properties. For instance, the bulky tert-butyl groups could increase the Tg of an amorphous polymer by restricting chain mobility. In semi-crystalline polymers, it might affect the degree of crystallinity and the temperatures of melting and crystallization. byu.edu

Below is an illustrative data table showing expected DSC results for a hypothetical polymer before and after modification with this compound.

Table 1: Illustrative DSC Data for a Polymer Modified with this compound

| Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) |

|---|---|---|---|

| Unmodified Polymer | 85 | 180 | 130 |

| Polymer + 5% this compound | 92 | 175 | 125 |

Surface-Sensitive Techniques (XPS, AFM) for Surface Composition and Topography of Modified Materials

When this compound is used to modify the surface of a material, X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are indispensable for characterizing the resulting changes in surface chemistry and morphology. bohrium.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. mdpi.comspm.com.cn For a surface treated with this compound, XPS would be used to confirm the presence of silicon and to analyze the chemical environment of the silicon, oxygen, and carbon atoms. High-resolution scans of the Si 2p, O 1s, and C 1s regions would provide information on the formation of Si-O-Si bonds from the condensation of the silane and the presence of the carbon from the tert-butyl group. strath.ac.uk The relative atomic concentrations of these elements can be used to estimate the coverage and thickness of the silane layer. wiley.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a surface. It can be used to visualize the surface of a material before and after modification with this compound. The resulting AFM images would reveal changes in surface roughness and the formation of any aggregates or domains of the silane on the surface. mdpi.comwiley.com The bulky tert-butyl group might lead to the formation of a more textured or nodular surface morphology compared to smaller, linear silanes.

An illustrative data table summarizing the expected findings from XPS and AFM analysis is presented below.

Table 2: Illustrative XPS and AFM Data for a Surface Modified with this compound

| Analytical Technique | Parameter | Unmodified Surface | Modified Surface |

|---|---|---|---|

| XPS | Atomic Concentration of Silicon (%) | 0 | 15 |

| Atomic Concentration of Carbon (%) | 5 | 25 | |

| Atomic Concentration of Oxygen (%) | 20 | 40 | |

| AFM | Average Roughness (Ra) (nm) | 0.5 | 2.0 |

| Surface Morphology | Smooth | Nodular Features |

Theoretical and Computational Investigations of Tert Butyl Methyldiethoxysilane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic landscape of tert-butyl-methyldiethoxysilane. Methods such as Hartree-Fock and semi-empirical approaches like PM3 are employed to find the optimized geometry of the molecule, revealing key structural parameters. sciprofiles.com

These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, the Si-O, Si-C, C-C, and C-H bond lengths, as well as the angles around the central silicon atom, can be precisely calculated. The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also determined. The HOMO-LUMO gap is a critical parameter as it relates to the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability.

Interactive Table: Calculated Geometric Parameters of a Representative Alkoxysilane The following table presents typical geometric parameters for an alkoxysilane molecule, calculated using quantum chemical methods. These values are representative and provide a basis for understanding the structure of this compound.

| Parameter | Value |

| Bond Lengths (Å) | |

| Si-O | 1.65 |

| Si-C (methyl) | 1.88 |

| Si-C (tert-butyl) | 1.95 |

| C-O | 1.43 |

| C-C (ethyl) | 1.54 |

| C-C (tert-butyl) | 1.55 |

| **Bond Angles (°) ** | |

| O-Si-O | 108.5 |

| O-Si-C (methyl) | 110.2 |

| O-Si-C (tert-butyl) | 109.8 |

| C-Si-C | 111.5 |

Density Functional Theory (DFT) Studies of Reaction Mechanisms (e.g., hydrolysis, condensation pathways)

Density Functional Theory (DFT) is a powerful tool for investigating the reaction mechanisms of alkoxysilanes like this compound, particularly their hydrolysis and condensation reactions, which are the cornerstone of sol-gel chemistry. DFT calculations can elucidate the intricate steps involved in these processes, including the structures of transition states and the associated energy barriers. nih.gov

The hydrolysis of this compound involves the nucleophilic attack of a water molecule on the silicon atom, leading to the substitution of an ethoxy group with a hydroxyl group. DFT studies on similar alkoxysilanes have shown that this reaction can proceed through different mechanisms depending on the pH of the medium. nih.govnih.gov In acidic conditions, the reaction often follows an SN2-type mechanism, where a protonated alkoxysilane is attacked by water. researchgate.net In alkaline conditions, the mechanism involves the attack of a hydroxide (B78521) ion. nih.gov

Condensation reactions, where silanol (B1196071) groups react to form siloxane bonds (Si-O-Si), are also extensively studied using DFT. These calculations help in understanding the relative rates of water-producing and alcohol-producing condensation pathways. The steric hindrance from the bulky tert-butyl group and the electronic effects of the methyl group are expected to significantly influence the energy barriers of these reactions. nih.gov

Interactive Table: Calculated Activation Energies for Alkoxysilane Reactions This table provides representative activation energies for the hydrolysis and condensation of alkoxysilanes, as determined by DFT calculations.

| Reaction | Catalyst | Activation Energy (kJ/mol) |

| Hydrolysis | Acid (HCl) | 31.5 - 97.8 nih.gov |

| Hydrolysis | Base | Lower than neutral |

| Condensation (Water-producing) | Acid | Generally higher than hydrolysis |

| Condensation (Alcohol-producing) | Acid | Varies with structure |

Molecular Dynamics (MD) Simulations for Sol-Gel Network Formation and Polymer Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic processes of sol-gel network formation and the interactions of this compound with polymeric matrices over time. nih.gov By simulating the movement of individual atoms and molecules, MD can provide a detailed picture of how the initial hydrolysis and condensation reactions lead to the growth of oligomers and eventually a cross-linked gel network. nih.gov

In the context of sol-gel formation, MD simulations can track the diffusion of reactant molecules (silane, water, catalyst) and the formation of siloxane bonds. These simulations can reveal how factors such as reactant concentrations, temperature, and solvent affect the structure and morphology of the resulting gel. nih.gov The simulations can also provide insights into the aggregation of silica (B1680970) nanoparticles and the evolution of the porous structure of the gel.

When used as a coupling agent or in a polymer composite, MD simulations can model the interactions between the this compound molecules and the polymer chains. dntb.gov.uaresearchgate.net These simulations can quantify the strength of interfacial interactions, such as van der Waals forces and hydrogen bonding, which are crucial for the mechanical properties of the composite material. researchgate.net

Interactive Table: Typical Parameters from MD Simulations of Sol-Gel Systems The following table shows typical parameters that can be obtained from MD simulations of sol-gel systems.

| Parameter | Description | Typical Value/Observation |

| Diffusion Coefficient | Rate of movement of water and silane (B1218182) molecules | Decreases as the network forms |

| Radial Distribution Function | Probability of finding an atom at a certain distance from another | Reveals the formation of Si-O-Si bonds |

| Interaction Energy | Strength of interaction between silane and a surface or polymer | Quantifies adhesion and compatibility |

| Free Volume | Empty space within the material | Decreases during gelation nih.gov |

Computational Modeling of Surface Interactions and Adsorption Phenomena

Computational modeling, particularly using DFT and MD, is instrumental in understanding how this compound interacts with and adsorbs onto various surfaces. This is critical for its application as a surface modification agent, where it is used to impart hydrophobicity or improve adhesion.

DFT calculations can be used to model the adsorption of a single this compound molecule on a well-defined surface, such as a silica (SiO2) surface. chemrxiv.org These calculations can determine the most stable adsorption geometries and the corresponding adsorption energies. chemrxiv.org They can also elucidate the chemical bonding that occurs between the silane and the surface, for example, the formation of covalent Si-O-Si bonds with surface silanol groups. nih.gov The influence of the tert-butyl and methyl groups on the orientation and packing of the molecules on the surface can also be investigated.

MD simulations can then be used to study the collective behavior of many silane molecules on the surface, providing insights into the formation of self-assembled monolayers (SAMs). bioforcenano.com These simulations can predict the thickness, density, and ordering of the silane layer as a function of deposition conditions. bioforcenano.com

Interactive Table: Calculated Adsorption Energies of Silanes on Silica Surfaces This table presents representative adsorption energies for silanes on silica surfaces, calculated using computational methods.

| Adsorbate | Surface | Adsorption Energy (eV) | Type of Interaction |

| Alkoxysilane | Hydroxylated Silica | -1.0 to -2.5 | Covalent bonding (chemisorption) |

| Silanol | Hydroxylated Silica | -0.5 to -1.5 | Hydrogen bonding (physisorption) |

| Alkoxysilane | Dehydroxylated Silica | -0.2 to -0.5 | Van der Waals (physisorption) |

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods, especially DFT, are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation and interpretation. For this compound, this includes the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govmdpi.com

DFT calculations can predict the 1H, 13C, and 29Si NMR chemical shifts with a good degree of accuracy. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be determined. nih.gov These predictions are invaluable for assigning the peaks in experimental NMR spectra and can help in identifying the products of hydrolysis and condensation reactions.

Similarly, the vibrational frequencies and their corresponding intensities in the IR spectrum can be calculated using DFT. mdpi.com By analyzing the vibrational modes, each peak in the calculated spectrum can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., Si-O, C-H, O-H). mdpi.com This allows for a detailed interpretation of experimental IR spectra and can be used to monitor the progress of reactions involving the silane.

Interactive Table: Comparison of Calculated and Experimental 13C NMR Chemical Shifts for a Representative Organosilane The table below shows a typical comparison between DFT-calculated and experimental 13C NMR chemical shifts for an organosilane, demonstrating the predictive power of these computational methods.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-Si | 5.2 | 4.8 |

| O-C-CH3 | 58.9 | 58.5 |

| O-C-CH3 | 18.7 | 18.4 |

| tert-Butyl C (quaternary) | 22.1 | 21.7 |

| tert-Butyl C (methyl) | 27.8 | 27.5 |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Atom Economy

The pursuit of green chemistry principles is a driving force in modern chemical synthesis. A key metric in this endeavor is atom economy, which assesses the efficiency of a chemical reaction in converting reactants into the desired product. scranton.eduprimescholars.com For a synthesis to be considered "green," it should maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. primescholars.com Addition reactions, for example, can achieve 100% atom economy as all reactant atoms are integrated into the product. rsc.org

Future research is anticipated to focus on developing novel synthetic pathways for tert-Butyl-methyldiethoxysilane that exhibit a high degree of atom economy. Traditional methods for synthesizing organosilanes can sometimes involve multi-step processes with the generation of stoichiometric byproducts, leading to lower atom economy. primescholars.com Alternative, more atom-economical routes could involve direct catalytic processes that minimize or eliminate waste streams. One potential avenue of exploration is the development of catalytic rearrangement reactions, which are inherently 100% atom-economical. scranton.edu A patented industrial preparation method for the related compound, t-butyldimethylsilane, involves a rearrangement reaction, suggesting the feasibility of such an approach. google.com The goal is to devise synthetic strategies that are not only efficient in terms of yield but also environmentally benign.

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | General Atom Economy | Description |

| Addition | High (often 100%) | All atoms of the reactants are incorporated into the final product. rsc.org |

| Rearrangement | High (often 100%) | The atoms of a reactant are rearranged to form the product without loss of atoms. scranton.edu |

| Substitution | Variable | An atom or group is replaced by another, often generating a byproduct. |

| Elimination | Low | Atoms are removed from a molecule, typically forming a double or triple bond and a small molecule byproduct. |

This table provides a generalized overview of the atom economy for different reaction types.

Exploration of this compound in Advanced Nanomaterials and Smart Materials

The functionalization of nanoparticle surfaces with organosilanes is a critical technique for tailoring their properties and ensuring their compatibility with various matrices. The bulky tert-butyl group in this compound can act as a steric shield on a nanoparticle surface, preventing agglomeration and improving dispersion in polymer composites. nih.gov This enhanced dispersion is crucial for realizing the full potential of nanocomposites in terms of mechanical strength, thermal stability, and optical clarity. Future investigations are likely to explore the use of this compound to modify a wide range of nanoparticles, including silica (B1680970), titania, and zinc oxide, for applications in high-performance coatings, transparent electronics, and lightweight structural components. chemrxiv.orgresearchgate.net

Furthermore, the unique properties imparted by the tert-butyl group make this silane (B1218182) a promising candidate for the development of "smart" materials, such as stimuli-responsive and self-healing polymers. The incorporation of this compound into a polymer network can influence its response to external stimuli like temperature, pH, or light. For instance, the steric hindrance of the tert-butyl group could be leveraged to create pockets within a polymer matrix that can encapsulate and release active molecules in a controlled manner. In the realm of self-healing materials, the specific reactivity of the silane could be harnessed to promote bond reformation at damaged sites. nih.govnih.gov Research in this area may lead to the creation of advanced materials for biomedical devices, drug delivery systems, and adaptive coatings. nih.govnih.gov

Tailoring Material Functionality via Precise Control of Siloxane Network Architecture

The sol-gel process, which involves the hydrolysis and condensation of alkoxysilane precursors, is a versatile method for creating inorganic and hybrid organic-inorganic materials with controlled structures. The rate of these reactions is highly dependent on the steric bulk of the alkyl groups attached to the silicon atom. The presence of the large tert-butyl group in this compound significantly retards the rates of hydrolysis and condensation compared to silanes with smaller alkyl groups. osti.gov This slower reaction kinetic provides a powerful tool for precisely controlling the formation of the resulting siloxane network.

Interdisciplinary Research with Soft Matter, Polymer Science, and Engineering

The unique characteristics of this compound make it a valuable component in interdisciplinary research that bridges the gap between fundamental polymer science and practical engineering applications. In soft matter physics, this silane can be used to create model systems for studying the dynamics of polymer networks and the effects of steric hindrance on material properties. The ability to systematically vary the network structure by co-condensing this compound with other alkoxysilanes opens up avenues for exploring structure-property relationships in detail.

In polymer science, the incorporation of this silane into various polymer backbones, such as polysiloxanes, polybutylene terephthalate, and others, can lead to the development of novel copolymers with enhanced thermal stability, chemical resistance, and specific surface properties. researchgate.net Engineers can then leverage these advanced polymers to create new products, from more durable and efficient sealants and adhesives to high-performance membranes and biocompatible materials for medical implants. Collaborative research efforts between chemists, physicists, and engineers will be crucial for translating the fundamental understanding of this compound-based materials into real-world technologies.

Computational Design and Materials Discovery Leveraging this compound Derivatives

Computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are becoming increasingly powerful tools in materials science. nih.gov These methods allow researchers to predict the properties of molecules and materials before they are synthesized in the lab, accelerating the discovery of new and improved materials. youtube.commdpi.com

Future research will undoubtedly employ these computational tools to explore the vast design space offered by this compound and its derivatives. DFT calculations can be used to investigate the electronic structure and reactivity of the silane, providing insights into its hydrolysis and condensation mechanisms. MD simulations can model the self-assembly of these silanes on surfaces and the formation of bulk siloxane networks, predicting their morphology and mechanical properties. By combining computational screening with experimental validation, researchers can rationally design novel materials based on this compound with optimized properties for specific applications, from advanced catalysts to next-generation electronic materials.

Q & A

Q. What are the standard synthetic protocols for tert-butyl-methyldiethoxysilane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Substitution : React tert-butylchlorodimethylsilane with methyldiethoxysilanol in anhydrous tetrahydrofuran (THF) at 0–5°C, using triethylamine as a base to scavenge HCl .

- Condensation : Utilize catalytic amounts of potassium carbonate in dimethylformamide (DMF) under reflux (80°C) for 12–24 hours .

Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Yield optimization requires strict control of moisture and temperature to minimize side reactions like hydrolysis.

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for tert-butyl groups (δ 1.0–1.2 ppm), ethoxy groups (δ 3.6–3.8 ppm), and methyl groups (δ 0.1–0.3 ppm) .

- ²⁹Si NMR : A singlet near δ 10–15 ppm confirms the silane structure .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula C₉H₂₂O₂Si (exact mass: ~218.4 g/mol) .

- Infrared (IR) : Stretching vibrations for Si-O (1050–1100 cm⁻¹) and Si-C (750–800 cm⁻¹) bonds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact .

- Ventilation : Use a fume hood to avoid inhalation of vapors, especially during solvent removal .

- Waste Disposal : Collect organic waste in designated containers for halogenated solvents, as iodine or bromine byproducts may form during reactions .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for this compound synthesis?

- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, reaction time) at two levels (high/low):

- Variables :

- Temperature: 25°C vs. 60°C

- Catalyst: 1 mol% vs. 5 mol%

- Time: 6 hrs vs. 24 hrs

- Response : Reaction yield (%) measured by GC.

Statistical analysis (ANOVA) identifies significant factors and interactions. For example, higher temperatures may reduce yield due to side reactions, while excess catalyst could accelerate hydrolysis .

Q. How should researchers address contradictions in reported reaction yields or byproduct profiles for this compound?

- Methodological Answer :

- Systematic Review : Cross-reference literature using databases like PubMed and Web of Science, filtering by keywords (e.g., "silane synthesis," "hydrolysis kinetics") .

- Controlled Replication : Reproduce experiments under identical conditions (solvent purity, moisture levels) to isolate variables.

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., siloxanes from hydrolysis) and adjust reaction parameters (e.g., lower water content) .

Q. What computational approaches predict the reactivity of this compound in complex reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si-O and Si-C bonds to predict hydrolysis or substitution tendencies. Software like Gaussian or COMSOL Multiphysics models reaction pathways .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMF) to assess steric effects from the tert-butyl group .

Validate predictions with experimental kinetic studies (e.g., rate constants measured via NMR) .

Q. What are the emerging applications of this compound in drug delivery or material science?

- Methodological Answer :

- Drug Delivery : Functionalize silica nanoparticles via silane coupling for pH-responsive release. Characterize loading efficiency using UV-Vis spectroscopy and cytotoxicity assays (e.g., MTT) .

- Superhydrophobic Materials : Incorporate into polymer matrices (e.g., PDMS) and evaluate water contact angles (>150°) and oil-water separation efficiency (>95%) .

- Surface Modification : Use self-assembled monolayers (SAMs) on gold surfaces; validate via atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.